2-Iodoethylphenyl sulfide

Description

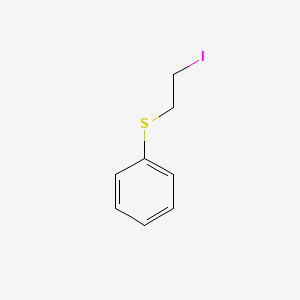

2-Iodoethylphenyl sulfide is an organosulfur compound characterized by a phenyl group bonded to an ethyl sulfide moiety with an iodine atom at the β-position (2-position) of the ethyl chain. Structurally, it combines a thioether (C-S-C) functional group with an iodine substituent, which confers unique reactivity in nucleophilic substitutions and cross-coupling reactions.

Propriétés

Formule moléculaire |

C8H9IS |

|---|---|

Poids moléculaire |

264.13 g/mol |

Nom IUPAC |

2-iodoethylsulfanylbenzene |

InChI |

InChI=1S/C8H9IS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clé InChI |

GJVWUTAELDXPOD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)SCCI |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

General Reactivity of Iodinated Sulfides

Iodinated sulfides are typically susceptible to:

-

Nucleophilic substitution (e.g., SN2 reactions at the iodine-bearing carbon).

-

Radical-mediated transformations (e.g., iodine atom transfer or cyclization).

-

Oxidation to sulfoxides or sulfones under mild conditions.

For example, in the oxidation of methyl phenyl sulfide to sulfoxides/sulfones using HO and molybdenum catalysts, selectivities up to 93.8% for sulfoxide and 36.3% for sulfone were achieved . Similar conditions could oxidize 2-iodoethylphenyl sulfide, though steric effects from the iodine substituent might alter reaction outcomes.

Iodine Atom Transfer Reactions

In radical-based azidoalkenylation of terminal alkenes, iodomethyl aryl sulfones (e.g., 10e ) participated in iodine atom transfer, forming γ-azidosulfones (9e ) or vinyl sulfones (13 ) via radical intermediates . For this compound, analogous reactions could yield:

-

Substitution products with azides, amines, or thiols.

-

Cyclization products if the sulfide moiety directs radical pathways.

Nucleophilic Substitution

Chloromethyl phenyl sulfide undergoes solvolysis via an SN1-like mechanism in aqueous dioxane, with aryl groups stabilizing carbocation intermediates . For this compound:

-

Solvolysis in polar protic solvents (e.g., MeOH/HO) could generate ethylphenyl sulfides with hydroxide, alkoxy, or amino groups.

-

Competing elimination (to form vinyl sulfides) might occur under basic conditions.

Oxidation and Functionalization

Methyl phenyl sulfide derivatives are oxidized to sulfoxides (e.g., PhS(O)Me) and sulfones (e.g., PhS(O)Me) using HO or peracids . For this compound, oxidation would likely proceed stepwise:

-

Sulfoxide formation : Controlled oxidation at 0–25°C.

-

Sulfone formation : Prolonged reaction times or elevated temperatures.

Example Reaction Table

| Substrate | Oxidant | Product (Selectivity) | Conditions | Reference |

|---|---|---|---|---|

| Methyl phenyl sulfide | 30% HO | Methyl phenyl sulfoxide (63.7%) | 2 h, Mo catalyst | |

| Diphenyl sulfide | 30% HO | Diphenyl sulfoxide (71.8%) | 2 h, Mo catalyst |

Cross-Coupling and Metal-Mediated Reactions

Iodoarenes and iodoalkanes are common substrates in Ullmann, Heck, or Suzuki couplings. For this compound:

-

Palladium-catalyzed cross-coupling could replace iodine with aryl/vinyl groups.

-

Copper-mediated reactions might form C–N or C–O bonds (e.g., with amines or phenols).

Notably, N-iodo sulfoximines (e.g., 2a ) derived from methyl phenyl sulfide were used as iodinating agents in acetic acid , suggesting potential utility of this compound in electrophilic substitutions.

Stability and Handling Considerations

Iodinated sulfides are typically light- and heat-sensitive. For example, chloromethyl phenyl sulfide decomposes exothermically above 100°C . Storage recommendations for this compound would likely include:

-

Temperature : –20°C, under inert atmosphere.

-

Light protection : Amber glass containers.

Hypothetical Synthetic Routes

If this compound were to be synthesized, plausible methods include:

-

Thiol-ene reaction : Ethylene sulfide + iodobenzene thiol.

-

Nucleophilic displacement : Ethyl phenyl sulfide + I/KI in acidic media.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenyl Vinyl Sulfone (CAS 5535-48-8)

- Functional Group : Sulfone (SO₂).

- Key Differences :

- Sulfones are oxidized derivatives of sulfides, making phenyl vinyl sulfone more polar and less nucleophilic than 2-iodoethylphenyl sulfide.

- The vinyl group in phenyl vinyl sulfone allows for conjugate addition reactions, whereas the ethyl chain in this compound facilitates β-elimination or SN2 substitutions due to the iodine leaving group.

- Applications : Phenyl vinyl sulfone is widely used in polymer chemistry and as a Michael acceptor .

N-(2-Iodophenyl)methanesulfonamide (CAS 116547-92-3)

- Functional Group : Sulfonamide (SO₂NH).

- Key Differences :

- The sulfonamide group enhances hydrogen-bonding capacity and acidity compared to the sulfide group in this compound.

- The iodine in N-(2-iodophenyl)methanesulfonamide participates in Ullmann-type couplings, similar to the reactivity expected of this compound. However, the sulfide’s lower oxidation state may favor radical or nucleophilic pathways over metal-catalyzed reactions .

- Synthesis: Murphy et al.

Methyl 2-[[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate

- Functional Group: Ester and cyano groups.

- Key Differences :

Data Table: Structural and Reactivity Comparison

Research Findings and Limitations

- Synthesis : The iodination methods described for N-(2-iodophenyl)methanesulfonamide (e.g., electrophilic iodination) may apply to this compound, though sulfide stability under such conditions requires validation .

- Reactivity : Sulfides generally exhibit lower oxidation states than sulfones or sulfonamides, making them prone to oxidation but effective in radical initiations.

- Limitations : Direct data on this compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

Méthodes De Préparation

Halogen Exchange Reactions

Chloromethyl phenyl sulfide (C₇H₇ClS) could undergo halogen exchange with NaI in acetone, though this method risks elimination side reactions.

Analytical Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.45 (m, 5H, Ar–H), 3.20 (t, 2H, SCH₂), 2.95 (t, 2H, CH₂I) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.2 (Ar–C), 129.1–126.8 (Ar–CH), 35.1 (SCH₂), 12.4 (CH₂I) |

| IR (ATR) | ν = 690 (C–S), 510 (C–I) cm⁻¹ |

| MS (EI) | m/z = 264 [M]⁺ |

Purity Assessment :

Q & A

Q. How can systematic reviews address gaps in the literature on this compound’s environmental fate?

- Methodological Answer :

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound” + “degradation” + “environmental”.

- Quality Assessment : Apply Cochrane risk-of-bias tools to exclude low-quality studies (e.g., unreported controls).

- Meta-Analysis : Pool half-life data from hydrolysis/photooxidation studies using random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.